N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a thiazole ring, with a 5-nitrofuran-2-carboxamide substituent at the thiazol-2-yl position. The benzodioxin-thiazole core is a common scaffold in medicinal chemistry, often associated with modulation of biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6S/c20-15(12-3-4-14(25-12)19(21)22)18-16-17-10(8-26-16)9-1-2-11-13(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFABRSAJYUWVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation. Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment.
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to the presence of the sulfonamide and benzodioxane fragments in its structure. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction.
Pharmacokinetics
Pharmacokinetic studies of related sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces. This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and biofilm formation. This leads to a decrease in the number of pathogenic bacteria, thereby helping to control and eliminate bacterial infections.
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a nitrofuran moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is , indicating the presence of nitrogen and sulfur heterocycles that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzodioxin and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effective inhibition against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various drug-resistant fungi .
Anticancer Potential
The anticancer activity of compounds similar to this compound has been investigated through various in vitro assays. For example, certain thiazole derivatives have shown selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while exhibiting reduced effects on pulmonary adenocarcinoma (A549) cells . This selective activity suggests potential for developing targeted cancer therapies.
The mechanism by which this compound exerts its biological effects may involve the modulation of specific enzymes or receptors within cells. For instance, compounds with similar structures have been noted to interact with cellular pathways that regulate apoptosis and cell proliferation . Understanding these mechanisms is crucial for optimizing therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiazole derivatives against resistant bacterial strains. Among these, compounds featuring the 5-nitrofuran group exhibited promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In a comparative analysis of various thiazole derivatives on cancer cell lines, it was found that specific substitutions on the thiazole ring significantly influenced anticancer activity. Compounds with electron-withdrawing groups showed enhanced cytotoxic effects against Caco-2 cells compared to those with electron-donating groups . This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.
Data Tables
| Biological Activity | Compound | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | MRSA | High |
| Anticancer | Thiazole Derivative | Caco-2 | Significant Reduction (39.8%) |
| Anticancer | Thiazole Derivative | A549 | Minimal Effect |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a nitrofuran moiety, a thiazole ring, and a benzodioxin derivative. The synthesis typically involves multi-step reactions that can include the formation of the thiazole and nitrofuran components through various chemical transformations. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin with thiazole derivatives has been documented to yield compounds with enhanced biological activity .
Synthesis Overview
| Step | Reaction Type | Key Reactants | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2,3-dihydro-1,4-benzodioxin | Forms the benzodioxin core |
| 2 | Condensation | Thiazole derivatives | Introduces the thiazole ring |
| 3 | Nitration | Nitro group introduction | Modifies the furan moiety |
Anticancer Properties
Research indicates that compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide exhibit potent anticancer activities. For example, studies have shown that derivatives containing the benzodioxin structure can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant activity against a range of bacterial strains. The presence of the nitrofuran group is believed to enhance its efficacy by disrupting bacterial DNA synthesis .
Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds with similar structures have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Activity Assessment
A separate study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 3: Neuroprotective Mechanism Investigation
Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and preserve mitochondrial function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Analogues with Benzodioxin-Thiazole Core
<sup>†</sup> Molecular formula inferred as ~C₁₈H₁₅N₃O₅S based on structural similarity.
<sup>‡</sup> Estimated based on analogs.
Key Observations:
- Substituent Diversity: The target compound’s nitrofuran group distinguishes it from analogs with pyrazole, oxazole, or pyrrolidine carboxamides. Nitrofurans are redox-active, enabling selective toxicity in anaerobic microbes, whereas pyrazole/oxazole derivatives may target eukaryotic enzymes (e.g., kinases) .
- Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (~385–400 vs. 478.52 in ) suggests better bioavailability.
- Biological Targets: Analogs like D4476 (), which shares a benzodioxin-imidazole scaffold, inhibit Treg differentiation and reduce bacterial growth , while AMG9810 () targets TRPV1 channels . The target compound’s nitrofuran may confer direct antimicrobial activity via nitroreductase activation .
Functional Group Impact on Activity
- Nitrofuran vs. Pyrazole/Oxazole: The nitro group in nitrofurans generates reactive intermediates under hypoxia, damaging microbial DNA. Pyrazole and oxazole derivatives, lacking this redox activity, are more likely to act via protein binding (e.g., kinase inhibition) .
- Thiophene-Oxadiazole Moiety (): This combination is associated with kinase inhibition (e.g., VEGF-R2) in other contexts, suggesting divergent therapeutic applications compared to the target compound’s antimicrobial focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
